Product packaging for 5-Fluoro-3,3-dimethylisoindolin-1-one(Cat. No.:)

5-Fluoro-3,3-dimethylisoindolin-1-one

Cat. No.: B8810421
M. Wt: 179.19 g/mol
InChI Key: PMSKEEYCEJFMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3,3-dimethylisoindolin-1-one ( 1440519-91-4) is a small molecule building block featuring the isoindolinone scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research . The compound has a molecular formula of C 10 H 10 FNO and a molecular weight of 179.19 g/mol . Its structure is defined by the SMILES code O=C1NC(C)(C)C2=C1C=CC(F)=C2 . While specific biological data for this exact molecule is limited in the public domain, derivatives of the isoindoline-1,3-dione (phthalimide) core are extensively researched for their diverse biological potential. These related compounds have demonstrated notable activity as acetylcholinesterase (AChE) inhibitors, which is a key therapeutic target for managing symptoms of neurodegenerative conditions like Alzheimer's disease . In such research, fluorinated analogs have been shown to exhibit potent inhibitory activity, interacting with both the catalytic and peripheral active sites of the enzyme . The presence of the fluorine atom and the dimethyl-substituted ring system in this compound makes it a valuable and versatile intermediate for constructing more complex molecules in drug discovery efforts, particularly in the synthesis of potential neuroprotective agents . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10FNO B8810421 5-Fluoro-3,3-dimethylisoindolin-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

5-fluoro-3,3-dimethyl-2H-isoindol-1-one

InChI

InChI=1S/C10H10FNO/c1-10(2)8-5-6(11)3-4-7(8)9(13)12-10/h3-5H,1-2H3,(H,12,13)

InChI Key

PMSKEEYCEJFMNO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)F)C(=O)N1)C

Origin of Product

United States

Synthetic Methodologies for 5 Fluoro 3,3 Dimethylisoindolin 1 One and Its Functionalized Analogs

Retrosynthetic Analysis of the 5-Fluoro-3,3-dimethylisoindolin-1-one Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, thereby designing a potential synthetic route. uniurb.it

Strategic Disconnections and Precursor Identification

The retrosynthetic analysis of this compound involves key strategic disconnections to identify logical precursors. The primary disconnection points are the C-N and C-C bonds that form the heterocyclic ring.

Amide Bond Disconnection (C(O)-N bond): The most apparent disconnection is the amide bond within the isoindolinone ring. This leads back to a 2-acyl-4-fluorobenzoic acid derivative and an amine source. Specifically, this suggests a precursor such as 4-fluoro-2-(2-amino-2-methylpropyl)benzoic acid, which could undergo intramolecular cyclization.

Aryl C-C Bond Disconnection: Another strategic approach involves disconnecting the bond between the aromatic ring and the carbon atom at the 3-position (the quaternary carbon). This strategy is central to modern transition-metal-catalyzed approaches. This disconnection points to a precursor like an N-(tert-butyl)-4-fluorobenzamide or a related N-alkyl benzamide (B126), which can be cyclized via intramolecular C-H activation/arylation. This approach identifies two main building blocks: a derivative of 4-fluorobenzoic acid and a source for the nitrogen and the gem-dimethyl group, such as tert-butylamine.

These disconnections logically identify key precursors such as 4-fluorobenzoyl chloride, tert-butylamine, and related substituted benzamides.

Convergent and Linear Synthesis Strategies in Isoindolinone Chemistry

The construction of complex organic molecules can be approached through two primary strategies: linear and convergent synthesis. chemistnotes.comdifferencebetween.com

StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Step-by-step assembly of the molecule from a starting material. chemistnotes.comdifferencebetween.comSimpler planning for less complex structures. fiveable.meOverall yield drops significantly with each step; can be very time-consuming. wikipedia.org
Convergent Synthesis Independent synthesis of fragments, followed by their assembly. chemistnotes.comwikipedia.orgHigher overall efficiency and yield; allows for parallel synthesis of fragments. chemistnotes.comfiveable.meRequires more complex planning to ensure fragments will combine correctly.

Direct Synthesis Approaches to this compound

Direct synthesis methods often rely on powerful catalytic systems to form the core structure in a single, efficient step from a carefully designed precursor.

Nickel-Mediated Cyclization Reactions in Isoindolinone Formation

Nickel-catalyzed reactions have emerged as a powerful tool for C-H bond functionalization, enabling the intramolecular arylation of benzamide derivatives to form isoindolinones. nih.gov These methods offer a direct route to the isoindolinone core by forming a key C-C bond via cyclization. nih.govacs.org One notable approach involves the cyclization of N-benzoyl aminals mediated by a nickel(0) catalyst in the presence of a Lewis acid. nih.govacs.org Another powerful strategy is the nickel-mediated intramolecular arylation of alkyl C–H bonds adjacent to the nitrogen atom in benzamide substrates. nih.gov This transformation can proceed at room temperature and shows a preference for functionalizing more substituted C-H bonds, making it ideal for creating the 3,3-dimethyl substitution pattern. nih.gov

Investigation of Reaction Conditions and Catalyst Systems

The success of nickel-mediated isoindolinone synthesis is highly dependent on the specific reaction conditions and the catalyst system employed. Research has identified effective conditions for the intramolecular arylation of C(sp³)–H bonds. nih.gov

A common and effective catalyst system involves the use of bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)₂] as the nickel source. nih.gov The reaction typically requires a base to facilitate the C-H activation step. While various bases can be used, strong bases like potassium tert-butoxide (t-BuOK) have proven effective. nih.gov The choice of solvent is also critical, with ethereal solvents such as tetrahydrofuran (B95107) (THF) being commonly used. nih.gov A significant advantage of some modern nickel-mediated systems is their ability to proceed at ambient temperatures, which avoids the need for high-temperature conditions that can limit the applicability of other methods. nih.gov

ComponentExampleRole/FunctionReference
Nickel Catalyst Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0))Mediates the C-C bond formation via oxidative addition and reductive elimination cycle. nih.gov
Base t-BuOK (Potassium tert-butoxide)Facilitates C-H bond cleavage. nih.gov
Solvent THF (Tetrahydrofuran)Solubilizes reactants and reagents. nih.gov
Temperature Room TemperatureEnables milder reaction conditions, improving functional group tolerance. nih.gov
Substrate Scope and Limitations in Fluoro-substituted Systems

The substrate scope of nickel-mediated cyclization is broad, accommodating a variety of substituents on the aromatic ring. However, the electronic nature of these substituents can influence the reaction's efficiency. The presence of a fluorine atom, as in the precursor to this compound, introduces specific electronic effects.

Fluorine is an electron-withdrawing group, which can impact the reactivity of the aryl halide or the aromatic ring in the C-H functionalization step. Studies on nickel-catalyzed arylations have shown that the reaction generally proceeds well with substrates bearing both electron-donating and electron-withdrawing groups. nih.gov However, the yields can be higher for benzamide substrates containing electron-rich and electron-neutral aryl rings. nih.gov Therefore, the synthesis of a fluoro-substituted isoindolinone might require careful optimization of reaction conditions to achieve high yields.

Furthermore, the regioselectivity of the cyclization is a key consideration. For meta-substituted benzamides, there is a possibility of forming isomeric products. nih.gov In the case of a 4-fluoro-substituted precursor, the cyclization is directed to the ortho position of the amide group, leading specifically to the 5-fluoro-substituted isoindolinone product. The development of catalytic asymmetric methods for synthesizing fluorine-containing heterocycles is an area of active research, highlighting the importance of controlling stereochemistry in related systems. nih.gov

Potassium tert-Butoxide (KOtBu)-Mediated Annulation and C-C Coupling

A notable synthetic advancement for isoindolinones involves the use of potassium tert-butoxide (KOtBu) to mediate annulation and carbon-carbon (C-C) coupling reactions. This approach has proven effective in the synthesis of dimethylisoindolinones from 2-halo-N-isopropyl-N-alkylbenzamide substrates. organic-chemistry.org

Selective C-C Coupling at Unreactive Tertiary sp³ C-H Bonds

The KOtBu-mediated synthesis demonstrates remarkable selectivity for the functionalization of unreactive tertiary sp³ carbon-hydrogen (C-H) bonds. organic-chemistry.org This method facilitates the formation of a five-membered isoindolinone ring through the selective C-C coupling of this otherwise inert bond. The reaction shows a high degree of selectivity for the tertiary sp³ C-H bond over secondary and primary C-H bonds. organic-chemistry.org Furthermore, this methodology can be extended to achieve both biaryl C-C coupling and alkyl-aryl C-C coupling in a single pot when using dihalobenzamides as substrates, leading to the formation of biaryl, 5-phenylisoindolin-1-ones. organic-chemistry.org

Exploration of Radical Pathways and 1,5-Hydrogen Atom Transfer (HAT) Mechanisms

The reaction mechanism is believed to proceed through a radical pathway. organic-chemistry.org An aryl radical is initially generated, which then translocates via a 1,5-hydrogen atom transfer (HAT) to form a more stable tertiary alkyl carbon-centered radical. organic-chemistry.org This tertiary alkyl radical subsequently attacks the benzamide ring in a 5-exo/endo trig manner. The final steps involve the release of an electron and a proton to yield the five-membered isoindolinone ring. organic-chemistry.org The 1,5-HAT process is considered a key factor in the selective functionalization of the tertiary alkyl group over the less substituted primary and secondary positions. organic-chemistry.org

Multi-Component and One-Pot Synthesis Strategies

Multi-component and one-pot synthesis strategies offer efficient and atom-economical routes to the isoindolinone core and its derivatives. These approaches are characterized by the combination of multiple reaction steps in a single vessel, avoiding the need for isolation of intermediates.

Development of Efficient Cascade Reactions for Isoindolinone-3-phosphonates (General Isoindolinone Core)

Significant progress has been made in the development of three-component reactions for the synthesis of isoindolin-1-one-3-phosphonates. These methods typically involve the condensation of 2-formylbenzoic acid, a primary amine, and a trialkyl phosphite. One of the key advantages of this approach is that it can proceed at ambient temperature under catalyst- and solvent-free conditions, providing the desired products in excellent yields. researchgate.netnih.gov Microwave-assisted protocols have also been developed to expedite these reactions. researchgate.net The resulting isoindolinone-3-phosphonates are of interest as they can act as bioisosteres of natural α-amino acids and may exhibit biological activity. researchgate.net

The reaction mechanism involves a special Kabachnik-Fields condensation followed by cyclization. researchgate.net The versatility of this method allows for the use of various primary amines and dialkyl phosphites, leading to a diverse range of N-alkyl-isoindolinone phosphonates. researchgate.net

Facile Synthesis via Functionalized Building Blocks (e.g., from 5-Fluoro-2-nitroanisole derivatives)

The synthesis of fluorinated isoindolinones can be achieved through the use of appropriately functionalized building blocks. For instance, a preparation method for 5-fluoroindol-2-one utilizes 2,4-difluoronitrobenzene (B147775) as a starting material. nih.gov This is reacted with dimethyl malonate to produce 4-fluoro-2-(dimethylmalonate) nitrobenzene. Subsequent reduction and cyclization with iron powder in the presence of acetic acid and hydrochloric acid yield the target 5-fluoroindol-2-one. nih.gov This strategy highlights the utility of nitroaromatic compounds as precursors for the construction of the heterocyclic ring system. While this example leads to an oxindole, the principle of using a fluorinated nitro-aromatic precursor is a viable strategy for accessing the corresponding 5-fluoro-substituted isoindolinone core. A related starting material, 5-fluoro-2-nitroanisole, can be synthesized from 2,4-difluoro-1-nitrobenzene by reaction with methanol (B129727) and potassium tert-butoxide. nih.gov

Derivatization Strategies for this compound

The derivatization of the this compound scaffold can be approached through several strategies, targeting different positions on the molecule to introduce new functional groups and modulate its properties. While specific examples for this exact molecule are not extensively documented, general derivatization reactions for the isoindolinone core can be considered.

N-Alkylation and N-Arylation: The nitrogen atom of the isoindolinone ring can be functionalized through alkylation or arylation reactions. This is a common strategy to introduce a variety of substituents. For instance, N-substituted isoindolinones can be prepared through reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with amines. organic-chemistry.org Selective alkylation of N-substituted isoindolinone derivatives has also been demonstrated. nih.govnih.gov

Halogenation of the Aromatic Ring: The aromatic ring of the isoindolinone can be further functionalized through electrophilic halogenation. Depending on the reaction conditions and the directing effects of the existing substituents (the fluorine atom and the lactam ring), additional halogen atoms can be introduced. mt.com

Functionalization at the C-3 Position: While the target molecule has two methyl groups at the C-3 position, derivatization strategies for the broader class of isoindolinones often involve functionalization at this site. For isoindolinones with a hydrogen at the C-3 position, electrophilic α-functionalization is possible. researchgate.net For 3-hydroxyisoindolinones, nucleophilic substitution can be employed to introduce a variety of carbon- and heteroatom-based nucleophiles. researchgate.net

Below is a table summarizing potential derivatization strategies:

Position of DerivatizationType of ReactionPotential Reagents and Conditions
N-alkylationNucleophilic SubstitutionAlkyl halides in the presence of a base.
Aromatic RingElectrophilic HalogenationBr₂/FeBr₃ for bromination; Cl₂/AlCl₃ for chlorination.
C-3 Position (General)Electrophilic α-FunctionalizationMichael acceptors, aldehydes (Aldol reaction).
C-3 Position (from 3-hydroxy)Nucleophilic SubstitutionOrganometallic reagents, enolates, heteroatomic nucleophiles.

Introduction of Substituents at the Nitrogen Atom

The secondary amine of the lactam in this compound provides a versatile handle for the introduction of a wide array of substituents through N-alkylation and N-arylation reactions. These modifications are crucial for exploring the structure-activity relationships of isoindolinone-based compounds.

N-Alkylation:

The direct N-alkylation of the isoindolinone core is a common strategy to introduce alkyl, benzyl, and other functionalized aliphatic groups. This transformation is typically achieved by treating the parent isoindolinone with an appropriate alkylating agent in the presence of a base. While specific examples for this compound are not extensively documented in publicly available literature, general methods for N-alkylation of related isoindolinones and other N-heterocycles are well-established. These reactions often employ alkyl halides (chlorides, bromides, or iodides) or tosylates as electrophiles. The choice of base and solvent is critical for achieving high yields and preventing side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and organic amines such as triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA). Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are frequently used to facilitate these reactions.

For instance, the synthesis of N-substituted isoquinolinones has been achieved by treating the parent compound with an electrophile in the presence of NaH in DMF. mdpi.com A similar approach can be reasonably extrapolated for the N-alkylation of this compound. The synthesis of (Z)-3-(dicyanomethylene)-4-((5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)-3H-indol-1-ium-2-yl) methylene)-2-(((E)-5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)indolin-2-ylidene) methyl) cyclobut-1-en-1-olate involves the reaction of a fluorinated heterocycle with (3-bromopropyl)benzene, indicating an N-alkylation step. mdpi.com

N-Arylation:

The introduction of aryl or heteroaryl substituents at the nitrogen atom is typically accomplished through transition metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent method. This palladium-catalyzed reaction allows for the formation of a C-N bond between the isoindolinone nitrogen and an aryl halide or triflate. The successful N-arylation of various indoles and other heterocyclic compounds suggests the applicability of this methodology to this compound. The reaction conditions generally involve a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the coupling and can influence the scope of the reaction with respect to both the amine and the aryl partner. Another established method for N-arylation is the Chan-Lam coupling, which utilizes a copper catalyst and arylboronic acids as the arylating agent. mdpi.com

Reaction TypeReagents and Conditions (General)Potential Products
N-AlkylationAlkyl halide/tosylate, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF)N-Alkyl-5-fluoro-3,3-dimethylisoindolin-1-ones
N-ArylationAryl halide/triflate, Palladium catalyst, Phosphine ligand, BaseN-Aryl-5-fluoro-3,3-dimethylisoindolin-1-ones
N-ArylationArylboronic acid, Copper catalyst, BaseN-Aryl-5-fluoro-3,3-dimethylisoindolin-1-ones

Transformations on the Fluorinated Aromatic Ring

The fluorinated benzene (B151609) ring of this compound is amenable to functionalization through both electrophilic and nucleophilic aromatic substitution reactions. The existing substituents—the fluorine atom and the lactam ring—direct the regioselectivity of these transformations.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (SEAr) reactions, the aromatic ring acts as a nucleophile, attacking an electrophile. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of these reactions are governed by the electronic properties of the substituents on the ring. The lactam moiety is generally considered a deactivating group due to the electron-withdrawing nature of the carbonyl group. The fluorine atom is also a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. The interplay of these directing effects will determine the position of substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For this compound, electrophilic attack would be expected to occur at the positions ortho or para to the fluorine atom and meta to the deactivating lactam group.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. libretexts.orglibretexts.org For this reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups. The fluorine atom in this compound can act as a leaving group in SNAr reactions, particularly if the ring is further activated by other electron-withdrawing substituents. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org A variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed to displace the fluorine atom, leading to the formation of ethers, thioethers, and amines, respectively. The synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) and its subsequent transformation via fluorine-amine exchange to the corresponding 8-amino derivative demonstrates the feasibility of nucleophilic aromatic substitution of a fluorine atom on a related heterocyclic system. nih.gov

Reaction TypeReagents and Conditions (General)Potential Products
NitrationHNO3, H2SO4Nitro-5-fluoro-3,3-dimethylisoindolin-1-ones
HalogenationX2 (X=Cl, Br), Lewis AcidHalo-5-fluoro-3,3-dimethylisoindolin-1-ones
SNArNucleophile (e.g., RONa, RSNa, R2NH), Solvent (e.g., DMSO, DMF)5-Substituted-3,3-dimethylisoindolin-1-ones

Reactions at the Gem-Dimethyl Group

The gem-dimethyl group at the C-3 position of the isoindolinone ring is generally less reactive than the other functional groups in the molecule. However, under specific conditions, these methyl groups can undergo functionalization, primarily through radical-mediated processes such as oxidation and halogenation. The introduction of the gem-dimethyl group can enhance metabolic stability by blocking sites susceptible to oxidation. scienceopen.comnih.gov

Oxidation:

The benzylic C-H bonds of the gem-dimethyl group can be oxidized to introduce carbonyl or hydroxyl functionalities. This transformation typically requires strong oxidizing agents and can be challenging to control, often leading to a mixture of products or over-oxidation. However, selective oxidation of benzylic methylenes to the corresponding carbonyls is a known transformation in organic synthesis.

Halogenation:

Free-radical halogenation of the gem-dimethyl group can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This reaction would lead to the formation of mono- or di-halogenated derivatives at the methyl groups. These halogenated intermediates can then serve as precursors for further functionalization through nucleophilic substitution reactions.

Reaction TypeReagents and Conditions (General)Potential Products
OxidationStrong oxidizing agents3-(Hydroxymethyl)-3-methylisoindolin-1-ones, 3-Formyl-3-methylisoindolin-1-ones
HalogenationNBS, Radical initiator3-(Halomethyl)-3-methylisoindolin-1-ones

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search for advanced spectroscopic data on the chemical compound this compound has revealed a significant gap in publicly accessible scientific literature. Despite a thorough investigation for detailed research findings, specific experimental data required for a complete structural elucidation and characterization of this molecule, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), two-dimensional NMR techniques (e.g., HMQC, COSY), and High-Resolution Mass Spectrometry (HRMS), could not be located.

The inquiry, which aimed to construct a detailed article focusing solely on the spectroscopic properties of this compound, was unable to proceed due to the absence of published experimental values for its chemical shifts, coupling constants, and precise mass. While the existence of the compound is noted in chemical supplier databases, which provide basic information such as its molecular formula (C₁₀H₁₀FNO) and molecular weight, the in-depth spectroscopic data necessary for a scientifically rigorous article as per the requested outline is not available in the public domain.

Scientific literature and chemical databases contain spectral information for structurally similar compounds, such as various fluorinated indole (B1671886) derivatives or more complex molecules incorporating a 5-fluoro-3,3-dimethylindole moiety. However, this information is not directly applicable to this compound, and its use would constitute a scientifically inaccurate representation.

Consequently, the generation of an article with the specified detailed sections on NMR spectroscopy and mass spectrometry, including data tables and in-depth research findings, is not possible without access to primary research data that has not been made publicly available.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 3,3 Dimethylisoindolin 1 One

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M•+). uni-saarland.de This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uklibretexts.org Only the charged fragments are detected. The fragmentation pattern is highly dependent on the molecular structure, as cleavage preferentially occurs to form more stable carbocations and neutral species. chemguide.co.uk

For 5-Fluoro-3,3-dimethylisoindolin-1-one, the molecular ion (M•+) would have a mass-to-charge ratio (m/z) corresponding to its molecular weight. The structure contains several features that guide its fragmentation, including a quaternary carbon at the C3 position, a lactam (cyclic amide) functional group, and a fluorinated aromatic ring.

A primary and highly probable fragmentation pathway involves the loss of a methyl radical (•CH₃) from the molecular ion. This is known as alpha-cleavage. The cleavage of the C-C bond between the C3 carbon and one of the methyl groups results in a stable tertiary carbocation. This fragment ([M-15]⁺) is expected to be a prominent peak, potentially the base peak, in the mass spectrum due to its high stability. libretexts.org

Further fragmentation could involve the loss of carbon monoxide (CO) from the lactam ring, a common fragmentation pathway for cyclic ketones and amides. Other potential fragmentations include cleavage of the five-membered ring and loss of the fluorine atom or other small neutral molecules.

A proposed fragmentation pathway and the corresponding m/z values are detailed in the table below.

Proposed Fragment Ionm/z Value (Calculated)Lost Neutral FragmentPlausibility Notes
[C₁₀H₁₀FNO]•+ (Molecular Ion)179.07-Parent ion; its intensity may vary.
[C₉H₇FNO]+164.05•CH₃Highly probable due to the formation of a stable tertiary carbocation. Likely a major peak (base peak).
[C₈H₇FN]+136.06•CH₃, CORepresents subsequent loss of carbon monoxide from the [M-15]⁺ fragment.
[C₈H₇NFO]•+152.05C₂H₃•Possible ring cleavage pathway.
[C₈H₅F]•+120.04(CH₃)₂C=NH, COFragment corresponding to the fluorobenzoyne radical cation after significant rearrangement.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The method is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. Each type of bond (e.g., C=O, C-N, C-H) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint of the molecule.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its structural components. The most prominent peak is anticipated to be from the carbonyl (C=O) stretching vibration of the lactam ring, typically appearing in the region of 1700-1650 cm⁻¹. The exact position depends on ring strain and conjugation. Aromatic C=C stretching vibrations from the benzene (B151609) ring will appear in the 1600-1450 cm⁻¹ region. The C-N bond of the lactam will have a stretching vibration in the 1350-1200 cm⁻¹ range. The presence of the fluorine atom is confirmed by a strong C-F stretching band, typically found in the 1250-1020 cm⁻¹ region. researchgate.net Aliphatic C-H stretching from the two methyl groups will be observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹.

The expected vibrational frequencies for the key functional groups are summarized in the following table.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Lactam)Stretching3200 - 3050Medium
C-H (Aromatic)Stretching3100 - 3000Medium to Weak
C-H (Aliphatic, CH₃)Stretching2980 - 2870Medium to Strong
C=O (γ-Lactam)Stretching1700 - 1650Strong, Sharp
C=C (Aromatic)Stretching1610 - 1580, 1500 - 1450Medium to Weak
C-N (Lactam)Stretching1350 - 1200Medium
C-F (Aryl Fluoride)Stretching1250 - 1100Strong
C-H (Aromatic)Out-of-plane Bending900 - 675Strong

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FT-IR. It relies on the inelastic scattering of monochromatic light, usually from a laser source. nih.gov While FT-IR is sensitive to changes in the dipole moment of a bond, Raman spectroscopy is sensitive to changes in the polarizability. mdpi.com Therefore, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra, whereas they may be weak or absent in FT-IR.

Specific Raman spectroscopic data for this compound are not widely available in the reviewed scientific literature. However, if a spectrum were to be acquired, it would be expected to show strong bands for the aromatic C=C ring stretching vibrations and the symmetric stretching of the C-C bonds of the gem-dimethyl group. The C=O stretch would also be present, although potentially weaker than in the IR spectrum. Raman spectroscopy could provide valuable insights into the skeletal vibrations of the isoindolinone core and confirm the molecular structure. mdpi.com

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher-energy excited state. This technique is particularly useful for studying compounds containing conjugated systems, such as aromatic rings and double bonds.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the fluorinated benzene ring, which is conjugated with the carbonyl group of the lactam. The primary absorptions will be due to π→π* transitions. hi.is The benzene ring itself typically shows two absorption bands: the E2-band (around 204 nm) and the B-band (around 255 nm). When substituted, these bands can shift in wavelength (bathochromic or hypsochromic shift) and change in intensity (hyperchromic or hypochromic effect).

The fluorine atom and the lactam ring fused to the benzene ring act as auxochromes and chromophores, respectively, modifying the absorption profile. The conjugation of the carbonyl group with the aromatic ring is expected to cause a bathochromic (red) shift of the B-band into the 260-290 nm range. The fluorine substituent may cause a slight additional shift. hi.is

Electronic TransitionChromophoreExpected λₘₐₓ (nm)Notes
π→π* (E2-band)Substituted Benzene Ring~210 - 230High-energy transition, high molar absorptivity.
π→π* (B-band)Substituted Benzene Ring~260 - 290Lower energy transition, shows fine structure in non-polar solvents. Shifted by conjugation with C=O.
n→πCarbonyl Group (C=O)>300Symmetry-forbidden transition, expected to be very weak and possibly obscured by the π→π bands.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous data on bond lengths, bond angles, torsional angles, and intermolecular interactions, thereby confirming the molecular connectivity and stereochemistry.

While a specific crystal structure for this compound has not been reported in the surveyed literature, data from closely related isoindolinone and fluorinated indole (B1671886) derivatives allow for a reliable prediction of its solid-state structure. tandfonline.comnih.gov The molecule is expected to crystallize in a common space group, such as the monoclinic P2₁/c or the orthorhombic P2₁2₁2₁. researchgate.netnih.gov

The analysis would reveal a nearly planar fluorophenyl ring fused to the five-membered lactam ring. The C3 carbon would exhibit tetrahedral geometry with the two methyl groups attached. In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds involving the N-H group of the lactam and the carbonyl oxygen atom of an adjacent molecule, forming dimers or chain motifs. researchgate.net

ParameterPredicted Value / Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
C=O Bond Length~1.23 Å
C(aryl)-F Bond Length~1.36 Å
C(sp³)-C(sp³) Bond Length (gem-dimethyl)~1.54 Å
C-N Bond Length (Lactam)~1.35 Å
Intermolecular InteractionsN-H···O=C Hydrogen Bonding

Elucidation of Molecular Geometry and Conformation

No published crystallographic or computational studies were found that describe the specific bond lengths, bond angles, and dihedral angles that define the molecular geometry and conformation of this compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Analysis)

There is no available data from crystal structure analysis for this compound. Consequently, a discussion of its crystal packing, including intermolecular interactions such as hydrogen bonding or potential halogen bonding involving the fluorine atom, cannot be provided. Furthermore, a Hirshfeld surface analysis, which is contingent on crystallographic data, has not been reported.

Computational Chemistry and Theoretical Investigations of 5 Fluoro 3,3 Dimethylisoindolin 1 One

Reaction Mechanism Studies through Computational Modeling

Elucidation of Proposed Radical Pathways in Synthesis

There is currently no publicly available research that elucidates proposed radical pathways in the synthesis of 5-Fluoro-3,3-dimethylisoindolin-1-one through computational methods. Theoretical studies involving the calculation of bond dissociation energies, the stability of potential radical intermediates, and the mapping of reaction coordinates for radical-mediated cyclization or functionalization steps have not been reported for this compound.

Transition State Analysis for Reaction Energetics

Similarly, a transition state analysis for the reaction energetics involved in the synthesis of this compound is not found in the current body of scientific literature. Such an analysis would typically involve quantum mechanical calculations to identify the geometric and energetic properties of transition states in key synthetic steps, providing insight into reaction mechanisms and kinetics. Without dedicated studies, data on activation energies and the thermodynamic favorability of different reaction pathways for this specific molecule remain undetermined.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analysis and molecular dynamics simulations specific to this compound are also not available in published research. While such studies are crucial for understanding the three-dimensional structure, flexibility, and intermolecular interactions of a molecule, this particular isoindolinone derivative has not been the focus of such computational work. Therefore, data tables of conformational energies, dihedral angle distributions, or simulations of its behavior in various environments cannot be provided.

Applications in Advanced Organic Synthesis and Materials Science

5-Fluoro-3,3-dimethylisoindolin-1-one as a Building Block in Complex Molecule Synthesis

The isoindolinone scaffold is a privileged structure in chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity and material properties. rsc.orgresearchgate.net The presence of the fluorine atom in this compound enhances its utility as a synthetic intermediate. Fluorine substitution is a well-established strategy in drug design to improve metabolic stability, binding affinity, and lipophilicity. nih.govnih.gov Consequently, this compound serves as an ideal starting point for creating more complex, fluorinated molecules designed for specific biological or material functions.

Isoindolinone derivatives are key intermediates in the synthesis of a wide array of pharmaceutically active compounds. researchgate.net The introduction of a fluorine atom, as in this compound, is a critical modification for developing advanced pharmaceutical candidates. Fluorine can block metabolic oxidation at the site of substitution, a common pathway for drug degradation in the body. nih.gov This enhanced metabolic stability often leads to improved bioavailability and a longer duration of action.

Furthermore, the electronic properties conferred by the fluorine atom can alter the acidity or basicity of nearby functional groups, potentially enhancing the binding interactions of a drug molecule with its target protein. nih.gov For these reasons, fluorinated heterocyclic building blocks are in high demand for the synthesis of new chemical entities in drug discovery programs. nih.govresearchgate.net For instance, fluorinated indolin-2-one derivatives have been investigated as potent tyrosine kinase inhibitors for cancer treatment, demonstrating the value of this structural motif in medicinal chemistry. nih.gov

The isoindolinone framework is not merely a static core but a reactive platform for the construction of diverse and complex heterocyclic systems. researchgate.net Methodologies have been developed to utilize the isoindolinone structure to assemble highly functionalized related structures, including spirocycles and fused polycyclic systems. researchgate.net The reactivity of the lactam moiety within the isoindolinone core allows for various chemical transformations, enabling chemists to "stitch" new rings onto the existing scaffold.

Starting with a building block like this compound, chemists can employ modern synthetic methods, such as transition-metal-catalyzed cross-coupling or C-H activation reactions, to append new molecular fragments. researchgate.net These advanced strategies facilitate the efficient construction of novel, three-dimensional molecular architectures from relatively simple precursors, opening avenues to new chemical spaces for drug discovery and materials science. whiterose.ac.uk

Integration into Fluorinated Functional Materials

The unique electronic properties of organofluorine compounds make them highly attractive for applications in materials science, particularly for functional materials with specific optical or electronic characteristics. numberanalytics.com Fluorinated heterocycles like this compound are valuable components in the design of such materials.

Recent research has demonstrated the use of fluorinated heterocyclic precursors in the synthesis of advanced squaraine dyes, which are known for their sharp and intense absorption in the near-infrared (NIR) region. mdpi.comresearchgate.net A fluorinated heterocyclic salt, derived from a precursor structurally related to this compound, has been used to construct a novel, redshifted squaraine dye. mdpi.comresearchgate.net

In a typical synthesis, a fluorinated indole-based heterocycle is reacted with a squaraine linker to produce the final dye. mdpi.com The incorporation of fluorine atoms into the dye's structure serves multiple purposes: it introduces electron-withdrawing effects that can tune the optical properties and can enhance the chemical stability of the molecule. mdpi.comresearchgate.net The resulting dyes exhibit strong absorption maxima (λmax) between 675 and 700 nm and high molar extinction coefficients, making them suitable for various imaging and sensing applications. mdpi.com

Table 1: Optical Properties of a Fluorinated Squaraine Dye

Solvent λmax (nm) Molar Extinction Coefficient (M-1cm-1)
Toluene 700 235,000
Dichloromethane 685 208,000
Chloroform 684 212,000
Methanol (B129727) 675 188,000

This table presents data for a representative fluorine-containing squaraine dye synthesized from a related fluorinated heterocycle, illustrating the impact of the molecular design on its optical properties in various solvents. mdpi.com

The inclusion of fluorine atoms in organic conjugated materials is a powerful strategy for designing high-performance optoelectronic devices. rsc.org Fluorination has several beneficial effects on the electronic properties of these materials. Specifically, the high electronegativity of fluorine lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org

This reduction in orbital energies can facilitate electron injection and improve the material's resistance to oxidative degradation, thereby enhancing device stability and longevity. rsc.org Furthermore, non-covalent interactions involving fluorine, such as C–H···F hydrogen bonds, can influence the solid-state packing of molecules, promoting ordered arrangements like π-stacking that are crucial for efficient charge transport. rsc.org Given these advantages, fluorinated heterocycles derived from building blocks such as this compound are promising candidates for exploration in the development of next-generation organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). numberanalytics.comrsc.org

Methodological Advancements in Organic Synthesis facilitated by Isoindolinone Chemistry

The importance of the isoindolinone core has spurred significant research into new and efficient synthetic methods for its construction and functionalization. rsc.orgresearchgate.net These methodological advancements, in turn, expand the potential applications of specific building blocks like this compound.

Recent progress has focused on developing transition-metal-free synthetic routes, which are often more environmentally friendly and cost-effective for industrial-scale production. rsc.org Additionally, transition-metal-catalyzed reactions, including C-H activation, cross-coupling, and carbonylation, have provided powerful tools for accessing a broad range of substituted isoindolinones from simple, commercially available starting materials. researchgate.net These modern synthetic strategies allow for the late-stage functionalization of the isoindolinone scaffold, enabling the rapid generation of diverse molecular libraries for screening in drug discovery and materials development. Such methods are directly applicable to the elaboration of the this compound core into more complex and valuable derivatives.

Future Research Directions and Concluding Perspectives

Development of Sustainable and Green Synthetic Routes to 5-Fluoro-3,3-dimethylisoindolin-1-one

The development of environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. Future research should prioritize the discovery of sustainable and green routes to this compound, moving away from traditional methods that may involve harsh reaction conditions or hazardous reagents.

One promising avenue is the use of transition-metal-catalyzed C-H activation. nih.gov Methodologies that utilize catalysts based on earth-abundant metals like iron could be explored to construct the isoindolinone core, minimizing reliance on precious metals. nih.gov Another approach is the development of one-pot syntheses that reduce the number of reaction steps and minimize waste. For instance, a one-pot method for synthesizing isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and alcohols has been reported to be a sustainable and effective approach. nih.gov Exploring similar strategies for this compound could lead to more efficient and greener synthetic protocols.

Furthermore, the use of green solvents and recyclable catalysts, such as fluorous phosphines, could significantly enhance the sustainability of the synthesis. rsc.org Research into catalytic systems that allow for the recycling of both the catalyst and the solvent would greatly reduce the environmental impact and cost of production. rsc.org The application of multicomponent reactions (MCRs) also presents a powerful strategy for the atom-economical synthesis of complex molecules like isoindolinone derivatives from simple starting materials in a single step. researchgate.net

A comparative table of potential green synthetic strategies is presented below:

Synthetic StrategyPotential Advantages for this compound Synthesis
Transition-Metal Catalyzed C-H Activation High atom economy, potential for using earth-abundant metal catalysts. nih.gov
One-Pot Syntheses Reduced reaction steps, minimized waste, improved efficiency. nih.gov
Recyclable Catalysis Lower catalyst loading, reduced cost, and environmental impact. rsc.org
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, rapid access to molecular diversity. researchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structural features of this compound, namely the fluorine substituent and the gem-dimethyl group at the C3 position, offer opportunities to explore novel reactivity patterns. The steric hindrance provided by the gem-dimethyl groups could lead to unusual selectivities in various transformations.

Future research could focus on the functionalization of the isoindolinone core. For example, rhodium(II)-catalyzed reactions of 3-hydroxyisoindolinones with diazo compounds have been shown to produce isoindolinone derivatives with continuous quaternary carbons. rsc.org Investigating similar transformations with derivatives of this compound could lead to the synthesis of novel and structurally complex molecules.

Furthermore, acid-catalyzed intramolecular reactions of isoindolinone-derived hydroxylactams have been developed to afford spiro isoindolinone derivatives through formal [4+2] cycloadditions. acs.org Exploring the potential of this compound to participate in such cycloaddition reactions could open up new avenues for the synthesis of complex heterocyclic systems. The development of tandem reactions, such as the potassium carbonate-catalyzed tandem aldol/cyclization of active methylene (B1212753) compounds with 2-cyanobenzaldehyde, could also be adapted for the synthesis of novel 3-substituted isoindolinones derived from the target molecule. researchgate.net

Advanced Computational Design of Next-Generation Isoindolinone Analogs

Computational chemistry offers a powerful tool for the rational design of novel molecules with desired properties. Future research should leverage advanced computational methods to design the next generation of isoindolinone analogs based on the this compound scaffold.

Molecular docking studies can be employed to predict the binding affinity of designed analogs to various biological targets. For instance, isoindolinone derivatives have been identified as inhibitors of enzymes like urease and histone deacetylases (HDACs). nih.govnih.gov Computational screening of virtual libraries of this compound analogs against such targets could accelerate the discovery of potent and selective inhibitors.

Density Functional Theory (DFT) calculations can provide insights into the electronic properties, reactivity, and spectroscopic characteristics of novel isoindolinone derivatives. semanticscholar.orgnih.gov This information can guide the synthetic efforts towards molecules with optimized properties. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can also be integrated into the design workflow to assess the drug-likeness of the designed compounds at an early stage. nih.gov

The following table outlines a potential computational workflow for the design of novel analogs:

Computational MethodApplication in Designing Analogs of this compound
Molecular Docking Prediction of binding modes and affinities to biological targets. nih.gov
Density Functional Theory (DFT) Elucidation of electronic structure, reactivity, and spectroscopic properties. semanticscholar.orgnih.gov
In Silico ADME Prediction Early-stage assessment of pharmacokinetic properties. nih.gov
Virtual Screening High-throughput screening of large compound libraries against specific targets.

Synergistic Approaches: Combining Synthetic, Spectroscopic, and Computational Methodologies

A holistic understanding of the chemistry of this compound and its derivatives can be best achieved through a synergistic approach that combines synthetic, spectroscopic, and computational methodologies.

Future research should aim to create a feedback loop where computational predictions guide synthetic efforts. For example, computationally designed analogs with high predicted activity could be synthesized and their biological properties evaluated. The experimental results can then be used to refine the computational models, leading to more accurate predictions in subsequent design cycles.

Spectroscopic techniques such as FT-IR and NMR, supplemented by DFT calculations, can be used to thoroughly characterize the synthesized compounds and confirm their structures. mdpi.com This integrated approach ensures that the synthesized molecules match the computationally designed structures and allows for a deeper understanding of their structure-property relationships. Such a combined strategy has been successfully applied to the study of other complex heterocyclic systems. nih.govmdpi.com

Broader Impact of Isoindolinone Chemistry on Fundamental Organic Chemistry

The study of this compound and its derivatives is poised to have a broader impact on fundamental organic chemistry. The development of novel synthetic methods for its preparation can contribute to the ever-expanding toolkit of organic chemists. The exploration of its unique reactivity can lead to the discovery of new chemical transformations and a deeper understanding of reaction mechanisms.

The isoindolinone core is a privileged scaffold in medicinal chemistry, found in a number of biologically active compounds. researchgate.net Research into this compound could lead to the discovery of new therapeutic agents with improved efficacy and pharmacokinetic profiles. The insights gained from studying this specific molecule can be applied to the design and synthesis of other complex heterocyclic compounds, thereby advancing the field of drug discovery.

Q & A

Q. What are the common synthetic routes for preparing 5-Fluoro-3,3-dimethylisoindolin-1-one, and how are intermediates characterized?

The synthesis of isoindolinone derivatives typically involves cyclization reactions or modifications of pre-existing scaffolds. For example, 3-hydroxy-indolin-2-one derivatives are synthesized via nucleophilic addition of phosphine oxides to isatin precursors under mild conditions (e.g., room temperature, 24 hours) . Key intermediates are characterized using multinuclear NMR (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. For fluorinated analogs like 5-fluoro derivatives, fluorinated isatins or electrophilic fluorination agents are employed in stepwise protocols .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Structural validation requires single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry and bond angles, as demonstrated for related fluorinated indole derivatives . Complementary techniques include:

  • ¹⁹F NMR to verify fluorine incorporation and assess electronic environments .
  • FT-IR spectroscopy to identify carbonyl (C=O) and NH stretches in the isoindolinone core .
  • HPLC with UV/Vis detection to monitor purity (>95%) and resolve regioisomeric byproducts .

Q. How should researchers address challenges in isolating fluorinated isoindolinone derivatives?

Fluorine's electronegativity often leads to poor solubility in polar solvents. A recommended workflow includes:

  • Chromatographic purification using silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization from ethanol/water mixtures to enhance crystalline yield .
  • Lyophilization for hygroscopic intermediates, as noted in protocols for related fluorinated heterocycles .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in reactions involving this compound?

Diastereoselective synthesis of fluorinated isoindolinones requires chiral auxiliaries or stereocontrolled conditions. For example, deacylative aldol reactions using aldehydes and fluorinated oxindoles yield diastereomers with >90% selectivity under Lewis acid catalysis (e.g., TiCl₄) . Stereochemical outcomes are analyzed via NOESY NMR and X-ray crystallography to assign configurations .

Q. What strategies resolve contradictions between computational predictions and experimental data for fluorinated isoindolinones?

Discrepancies in reaction outcomes (e.g., unexpected regioselectivity) are addressed by:

  • DFT calculations to map transition states and compare activation energies for competing pathways.
  • In situ monitoring via Raman spectroscopy or real-time NMR to detect transient intermediates .
  • Cross-validation of spectral data (e.g., ¹⁹F NMR shifts vs. predicted values) to refine computational models .

Q. How do substituents on the isoindolinone core influence its reactivity in cross-coupling reactions?

The 3,3-dimethyl group enhances steric hindrance, limiting Pd-catalyzed coupling at the 5-fluoro position. For Suzuki-Miyaura reactions, bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) improve yields by mitigating steric effects. Kinetic studies using GC-MS reveal that electron-withdrawing fluorine slows oxidative addition but stabilizes intermediates .

Q. What are the best practices for evaluating the stability of this compound under varying conditions?

Stability studies should include:

  • Forced degradation under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, monitored via HPLC.
  • Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Light exposure tests (ICH Q1B guidelines) to identify photodegradation pathways, critical for fluorophores .

Q. How can advanced microspectroscopic techniques elucidate surface interactions of fluorinated isoindolinones?

Atomic force microscopy (AFM) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) are used to study adsorption/desorption kinetics on silica or polymer surfaces. For example, fluorine's hydrophobic nature reduces adhesion on polar substrates, impacting formulation strategies .

Methodological Guidance Table

ChallengeTechniqueApplication ExampleReference
Diastereomer separationChiral HPLC with amylose columnsResolving 3f and 3g diastereomers
Solubility issuesCo-solvent systems (DMSO/THF)Enhancing solubility for NMR analysis
Stability monitoringAccelerated stability chambers (40°C/75% RH)Assessing shelf-life of fluorinated derivatives

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.